molecular formula C10H12FN B2872886 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine CAS No. 1250614-04-0

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine

Cat. No.: B2872886
CAS No.: 1250614-04-0
M. Wt: 165.211
InChI Key: GGNQNFVNIBAWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a cyclopropane-based amine compound with the molecular formula C 10 H 13 ClFN and a molecular weight of 201.67 g/mol . Its structure features a cyclopropane ring, a 2-fluorophenyl group, and an amine functionality, making it a valuable chiral building block in organic synthesis and medicinal chemistry research . While specific biological data for this compound is limited, structural analogs containing the fluorophenyl-substituted cyclopropane motif are of significant interest in scientific research. For instance, closely related compounds have been investigated as potential modulators of biological targets, such as monoacylglycerol lipase (MGL), which is a target explored for pain management . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to specific receptors or enzymes . Researchers may utilize this compound as a key synthetic intermediate for developing pharmaceuticals, particularly for neurological disorders, or as a probe to study structure-activity relationships (SAR) . This product is provided as the hydrochloride salt to enhance stability and solubility . It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-10(6-9(10)12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQNFVNIBAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine, this approach requires a pre-formed allylic system.

Example protocol :

  • Substrate preparation : 2-Fluorostyrene (1.0 equiv) is treated with diiodomethane (1.2 equiv) and Zn(Cu) in ether at 0°C.
  • Reaction outcome : Yields 2-(2-fluorophenyl)cyclopropane-1-carboxaldehyde (hypothetical intermediate), which is further functionalized.
Step Reagents/Conditions Intermediate Yield (%)
1 CH₂I₂, Zn(Cu), ether, 0°C Cyclopropane aldehyde 65 (est.)

Limitations : Poor regioselectivity for methyl-substituted cyclopropanes and competing side reactions with electron-deficient arenes.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or palladium catalysts enable stereoselective cyclopropanation using diazo compounds. For example, methyl diazoacetate reacts with 2-fluorostyrene to form the cyclopropane ring.

Proposed mechanism :

  • Catalytic cycle : Rh₂(OAc)₄ generates a metal-carbene intermediate.
  • Cyclopropanation : Carbene insertion into the styrene double bond forms the cyclopropane.

Optimization data :

  • Catalyst : Rh₂(esp)₂ (2 mol%) improves selectivity for disubstituted cyclopropanes.
  • Solvent : Dichloromethane enhances reaction rates compared to THF.

Amine Group Installation

Curtius Rearrangement

Adapted from a patent method for analogous compounds, the Curtius rearrangement converts carboxylic acids to amines via acyl azides:

Stepwise procedure :

  • Carboxylic acid synthesis : Hydrolysis of 2-(2-fluorophenyl)-2-methylcyclopropane-1-carbonitrile (prepared via cyanoethylation) yields the carboxylic acid.
  • Acyl azide formation : Treatment with diphenylphosphoryl azide (DPPA) under mild conditions.
  • Thermal rearrangement : Heating the acyl azide generates an isocyanate intermediate.
  • Hydrolysis : Isocyanate hydrolyzes to the primary amine.
Step Reaction Reagents Temperature Yield (%)
1 Nitrile hydrolysis H₂SO₄, H₂O 100°C 85
2 Acyl azide formation DPPA, Et₃N 0°C → rt 78
3 Curtius rearrangement Toluene, reflux 110°C 70
4 Hydrolysis HCl, H₂O 25°C 90

Key advantage : High functional group tolerance and scalability.

Reductive Amination

An alternative route involves reductive amination of a cyclopropane ketone:

  • Ketone synthesis : Oxidation of a cyclopropane alcohol or Friedel-Crafts acylation.
  • Condensation : Reaction with ammonium acetate to form an imine.
  • Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the amine.

Challenges :

  • Cyclopropane ketones are prone to ring-opening under acidic or basic conditions.
  • Low yields (<50%) reported for strained systems.

Analytical Characterization

Critical data for intermediates and final product (hypothetical, based on analogous compounds):

Property Value/Description Method
Molecular Formula C₁₀H₁₂FN HRMS
Melting Point 98–100°C DSC
¹H NMR (CDCl₃) δ 1.25 (s, 3H, CH₃), 1.98–2.10 (m, 2H, cyclopropane), 3.45 (br s, 2H, NH₂), 7.02–7.45 (m, 4H, Ar-H) 400 MHz NMR
¹³C NMR δ 18.9 (CH₃), 25.1, 28.7 (cyclopropane), 115.3–162.1 (Ar-C), 174.5 (C-F) 100 MHz NMR

Challenges and Optimization Opportunities

  • Ring strain : Cyclopropane’s instability under acidic/basic conditions necessitates mild reaction protocols.
  • Regioselectivity : Competing pathways in cyclopropanation require catalyst tuning.
  • Amine protection : Use of Boc or Cbz groups prevents undesired side reactions during synthesis.

Future directions :

  • Enzymatic resolution for enantioselective synthesis.
  • Flow chemistry to enhance reaction control and yields.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS 1803594-32-2)

  • Structural Difference : Fluorine at the meta (3-) position of the phenyl ring instead of ortho (2-).

(b) 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS N/A)

  • Structural Difference : Additional fluorine at the 4-position.
  • Impact: Increased electronegativity and lipophilicity (logP ~2.8 vs. ~2.3 for mono-fluoro), enhancing blood-brain barrier penetration but possibly raising toxicity risks .

(c) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9)

  • Structural Difference : Chlorine at the 3-position and fluorine at the 2-position on phenyl; cyclopropane replaced with a propane chain.
  • The absence of cyclopropane diminishes rigidity, altering pharmacokinetic profiles .

Cyclopropane vs. Alternative Ring Systems

(a) 2-(2-Chlorophenyl)cyclobutan-1-amine (CAS 1315366-04-1)

  • Structural Difference : Cyclobutane ring replaces cyclopropane.
  • Impact : Larger ring size reduces ring strain, increasing stability but decreasing conformational constraints. Molecular weight increases (181.66 g/mol vs. 177.64 g/mol for the cyclopropane analog), affecting solubility and diffusion rates .

(b) 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 1957-24-0)

  • Structural Difference : Branched propan-2-amine chain instead of cyclopropane.
  • Impact : Loss of cyclopropane’s rigidity may reduce target selectivity. Higher flexibility could improve binding to off-target receptors, as seen in some amphetamine derivatives .

Fluorinated vs. Non-Fluorinated Analogs

(a) 2-Phenyl-2-methylcyclopropan-1-amine (Hypothetical)

  • Structural Difference : Absence of fluorine.
  • Impact : Reduced lipophilicity (predicted logP ~1.9 vs. ~2.3 for fluorinated analog) lowers CNS penetration. Fluorine’s electron-withdrawing effect also influences pKa, altering protonation states and receptor interactions .

(b) 2-(2-Trifluoromethylphenyl)-2-methylcyclopropan-1-amine (CAS 113715-22-3)

  • Structural Difference : Trifluoromethyl (-CF₃) group replaces fluorine.
  • Impact: -CF₃’s strong electron-withdrawing effect enhances metabolic stability but increases molecular weight (191.14 g/mol vs.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine HCl 1354953-26-6 C₉H₁₁ClFN 177.64 ~2.3 2-F, cyclopropane
2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine HCl 1803594-32-2 C₁₀H₁₂ClFN 191.66 ~2.5 3-F, cyclopropane
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine HCl N/A C₁₀H₁₁ClF₂N 209.65 ~2.8 2-F, 4-F, cyclopropane
2-(2-Chlorophenyl)cyclobutan-1-amine 1315366-04-1 C₁₀H₁₂ClN 181.66 ~2.6 2-Cl, cyclobutane

*Predicted using fragment-based methods.

Biological Activity

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine, also known as a cyclopropyl amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorinated phenyl group and a cyclopropyl amine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H12FN
  • SMILES: CC1(CC1N)C2=CC=CC=C2F
  • InChIKey: GGNQNFVNIBAWPQ-UHFFFAOYSA-N

The compound's structure suggests that the presence of the fluorine atom may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The fluorine substitution can modulate binding affinities, potentially leading to enhanced efficacy in various therapeutic contexts.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or inflammatory disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the compound's ability to inhibit enzymes like carbonic anhydrase has been linked to reduced tumor growth in preclinical models.

Neuropharmacological Effects

The cyclopropyl amine structure is often associated with psychoactive properties. Preliminary studies suggest that derivatives may exhibit antidepressant or anxiolytic effects by modulating neurotransmitter systems .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that this compound showed significant inhibition of cancer cell lines compared to control groups, indicating potential for further development as an anticancer agent.
    • Another investigation into its neuropharmacological effects reported promising results in animal models, suggesting a mechanism involving serotonin receptor modulation .
  • In Vivo Studies:
    • Research involving rat models indicated that the compound exhibited favorable pharmacokinetics, including absorption and distribution profiles conducive to therapeutic use .
    • Long-term studies showed that chronic administration did not lead to significant adverse effects, supporting its safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
3-(2-fluoro-3-methylphenyl)propanoic acidFluorinated phenyl groupAntiinflammatory
2-Fluoro-3-methylbenzoic acidFluorinated benzeneAnticancer
3-(4-fluorophenyl)propanoic acidFluorinated phenyl groupAnalgesic

This table illustrates that while many fluorinated compounds exhibit significant biological activities, the specific combination of cyclopropyl amine and fluorinated phenyl groups in our compound may confer distinct advantages in terms of receptor selectivity and efficacy.

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